1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol: A Functional Monomer at the Interface of Materials Science and Pharmacology
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol: A Functional Monomer at the Interface of Materials Science and Pharmacology
An In-depth Technical Guide:
Abstract
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a unique bifunctional molecule that combines the polymerizable nature of a vinyl group with the distinct chemical characteristics of a hexafluoroisopropanol (HFIP) moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. We will explore the profound influence of the electron-withdrawing trifluoromethyl groups on the acidity and hydrogen-bonding capacity of the tertiary alcohol, a feature that imparts unique solvent-like properties and reactivity. Furthermore, the strategic placement of the vinyl group allows for its incorporation into polymeric structures, leading to advanced materials with tailored properties such as high thermal stability, chemical resistance, and low surface energy. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering insights into the fundamental chemistry and diverse applications of this versatile fluorinated compound.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting fields from pharmaceuticals to advanced materials.[1] Fluorination can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Within this context, 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol, hereafter referred to as HFVPP, emerges as a molecule of significant interest.
1.1. Overview of HFVPP
HFVPP (CAS No: 2386-82-5) is an organofluorine compound featuring a styrene backbone appended with a hexafluoro-2-propanol group.[2] Its structure is notable for containing two distinct and chemically addressable functional domains:
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A polymerizable vinyl group: This enables HFVPP to act as a monomer for the synthesis of novel fluorinated polymers.
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A hexafluoroisopropanol (HFIP) moiety: This group is characterized by a tertiary alcohol flanked by two trifluoromethyl (-CF₃) groups. This arrangement bestows remarkable properties, including significant Brønsted acidity for an alcohol and a strong hydrogen bond-donating capability.[3][4]
These dual functionalities make HFVPP a valuable building block for creating materials with precisely engineered properties for specialized applications.[5]
Physicochemical and Spectroscopic Properties
The unique properties of HFVPP are a direct consequence of its fluorinated structure. A summary of its key physicochemical data is presented below.
Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | [] |
| CAS Number | 2386-82-5 | [2][7] |
| Molecular Formula | C₁₁H₈F₆O | [2][] |
| Molecular Weight | 270.17 g/mol | [2][] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 74-75 °C at 3 mmHg | [7] |
| Density (Predicted) | 1.379 g/cm³ | [7] |
| pKa (Predicted) | 9.24 ± 0.15 | [7] |
| Flash Point | 110.6 °C | [7] |
| Storage | 2-8 °C, under nitrogen | [7][8] |
The predicted pKa of ~9.24 is exceptionally low for an alcohol and is comparable to that of phenols.[3][7] This acidity is a direct result of the intense inductive electron-withdrawing effect of the six fluorine atoms, which effectively stabilizes the corresponding alkoxide anion.
Spectroscopic Profile
While specific spectra are proprietary, the structure of HFVPP allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The spectrum would feature signals for the vinyl protons (~5.0-7.0 ppm) with characteristic geminal, cis, and trans couplings. The aromatic protons would appear as a set of doublets in the aromatic region (~7.4-7.6 ppm). A broad singlet corresponding to the acidic hydroxyl proton (-OH) would also be present, with its chemical shift being highly dependent on concentration and solvent.
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¹³C NMR: The spectrum would show distinct signals for the vinyl carbons, the aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the carbon of the trifluoromethyl groups (as a quartet due to C-F coupling).
-
¹⁹F NMR: A single, sharp signal would be expected, as the six fluorine atoms of the two -CF₃ groups are chemically equivalent.[9]
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a C=C vinyl stretch (~1630 cm⁻¹), and very strong C-F stretches in the fingerprint region (~1100-1300 cm⁻¹).
Chemical Reactivity and Synthesis
The chemistry of HFVPP is dominated by the distinct reactivity of its two functional groups.
Reactivity of the Hexafluoroisopropanol (HFIP) Moiety
The HFIP group's most defining characteristic is its role as a potent hydrogen bond donor.[10] This ability, coupled with its high polarity and low nucleophilicity, allows it to stabilize cationic intermediates and activate catalysts, often in ways that other solvents cannot.[11][12] While HFVPP itself is typically used as a monomer rather than a solvent, this intrinsic property is transferred to the polymers derived from it, influencing their surface energy, adhesion, and interaction with other molecules. The acidic nature of the hydroxyl group also allows it to participate in reactions typical of alcohols, such as esterification and etherification, providing a handle for further post-polymerization modification.
Reactivity of the Vinyl Group: Polymerization
The vinyl group is readily polymerizable via standard techniques, most commonly free-radical polymerization, to yield poly(1,1,1,3,3,3-hexafluoro-2-(4-vinylphenyl)propan-2-ol). This polymer is noted for its high stability and hydrophobicity.[] The resulting polymer combines the robustness of a polystyrene backbone with the unique properties imparted by the pendant HFIP groups.
Caption: Polymerization of HFVPP via free-radical initiation.
Proposed Synthesis Protocol
A robust and common method for synthesizing tertiary alcohols of this type is the Grignard reaction. The following protocol outlines a plausible laboratory-scale synthesis of HFVPP.
Causality: The Grignard reagent, prepared from 4-bromostyrene, acts as a potent carbon nucleophile. Hexafluoroacetone is a highly electrophilic ketone due to the electron-withdrawing CF₃ groups, making it an excellent substrate for nucleophilic attack. The acidic workup is crucial to protonate the intermediate alkoxide, yielding the final alcohol product.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-bromostyrene in anhydrous THF to the magnesium suspension. An iodine crystal may be added to initiate the reaction.
-
The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed to yield 4-vinylphenylmagnesium bromide.
-
-
Reaction with Hexafluoroacetone:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Bubble gaseous hexafluoroacetone through the solution or add a pre-condensed solution of hexafluoroacetone in THF dropwise.
-
Maintain the temperature at -78 °C during the addition and allow the reaction to stir for several hours.
-
-
Aqueous Workup and Purification:
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel or vacuum distillation to yield pure HFVPP.
-
Caption: Proposed workflow for the synthesis of HFVPP.
Key Applications
The unique combination of a polymerizable group and a functional HFIP moiety makes HFVPP a valuable component in several high-technology fields.
Advanced Polymers and Photoresists
The primary application of HFVPP is as a specialty monomer.[7] Polymers containing HFVPP are used in the fabrication of semiconductor devices and displays.[7]
-
Photoresists: The acidic nature of the pendant HFIP groups can be utilized in chemically amplified photoresist formulations. Upon exposure to radiation, a photoacid generator releases a strong acid, which can catalyze deprotection reactions in the polymer matrix, altering its solubility and allowing for the creation of intricate patterns for microelectronics.
-
Low Surface Energy Coatings: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties.[] Poly(HFVPP) can be used to create coatings that are resistant to wetting and fouling.
-
Gas-Permeable Membranes: The bulky CF₃ groups can disrupt polymer chain packing, increasing the free volume and making the resulting membranes highly permeable to gases, a useful property in sensor or separation applications.
Potential in Drug Development and Biochemistry
While less established, the properties of the HFIP moiety suggest potential applications in the biomedical field. The parent molecule, HFIP, is known to be an excellent solvent for solubilizing peptides and proteins, often by disrupting β-sheet aggregates.[3][13] Incorporating the HFVPP monomer into biocompatible polymers could lead to:
-
Drug Delivery Vehicles: Polymers with pendant HFIP groups could enhance the solubility and bioavailability of poorly soluble drugs.
-
Biomaterials and Sensors: The unique hydrogen-bonding capabilities could be used to design surfaces that selectively interact with biological molecules.
Caption: Relationship between HFVPP's structure and its applications.
Safety and Handling
HFVPP is a chemical that should be handled with appropriate care in a laboratory setting.
-
Hazards: While specific data for HFVPP is limited, related fluorinated alcohols are known to be corrosive and can cause burns to the skin, eyes, and mucous membranes.[14] It is listed with GHS pictograms indicating it is flammable and can cause skin and eye irritation.[2]
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from ignition sources, as recommended at 2-8°C.[7][8] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination and potential degradation.
Conclusion
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a powerful and versatile building block for chemists and materials scientists. Its unique bifunctional nature allows for the straightforward creation of advanced fluoropolymers where the properties of a robust polystyrene backbone are enhanced by the exceptional acidity and hydrogen-bonding capabilities of pendant HFIP groups. From next-generation photoresists in the electronics industry to potential applications in creating novel biomaterials, HFVPP offers a platform for innovation. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for harnessing its full potential in developing the technologies of tomorrow.
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